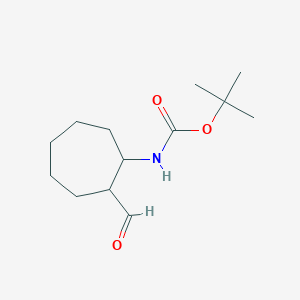

tert-Butyl N-(2-formylcycloheptyl)carbamate

Description

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(2-formylcycloheptyl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16) |

InChI Key |

MJXWXYLRAYWJGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCCC1C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl N-(2-formylcycloheptyl)carbamate

Overview

The preparation of this compound involves the formation of a carbamate linkage on a cycloheptyl ring substituted with an aldehyde group at the 2-position. The synthetic strategy generally follows protection of amino groups with tert-butyl carbamate (Boc) protecting groups, followed by selective oxidation or formylation to introduce the aldehyde functionality.

Due to the structural similarity, methodologies reported for related compounds such as tert-butyl N-(2-formylcyclopentyl)carbamate and other Boc-protected amino aldehydes provide valuable insights into the preparation of the target compound.

Key Synthetic Routes

Boc Protection of Amino Cycloheptyl Precursors

- Starting Material: 2-Aminocycloheptanecarbaldehyde or its derivatives.

- Reagents: Di-tert-butyl dicarbonate ((Boc)2O), base (e.g., triethylamine or N-methylmorpholine).

- Solvent: Anhydrous ethyl acetate or dichloromethane.

- Conditions: The amino group is protected by reaction with (Boc)2O under mild, anhydrous conditions, typically at 0 °C to room temperature.

- Outcome: Formation of this compound with high yield and purity.

This step is crucial to protect the amino functionality, allowing subsequent selective transformations on the aldehyde moiety without side reactions.

Introduction of the Formyl Group

- Method: Oxidation of the corresponding hydroxymethyl derivative or direct formylation.

- Oxidants: Oxalyl chloride with dimethyl sulfoxide (Swern oxidation) or Dess–Martin periodinane.

- Conditions: Low temperature (-78 °C) to room temperature in dichloromethane or similar solvents.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures.

This oxidation step converts a hydroxymethyl precursor to the aldehyde, yielding this compound with high selectivity and minimal overoxidation.

Representative Preparation Procedure (Adapted from Related Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Aminocycloheptanemethanol + (Boc)2O + base in anhydrous ethyl acetate, 0 °C to RT | Boc-protection of amino group | >90% yield; product isolated by crystallization |

| 2 | Oxidation using oxalyl chloride (1.3 equiv), DMSO (2.6 equiv) in CH2Cl2 at -78 °C, followed by triethylamine addition | Swern oxidation of hydroxymethyl to aldehyde | 80-90% yield; purified by silica gel chromatography |

This procedure is analogous to methods described for tert-butyl N-(2-formylcyclopentyl)carbamate and related compounds, ensuring applicability to the cycloheptyl system.

Industrial and Process Considerations

- Solvent Choice: Ethyl acetate is preferred for its low toxicity and ease of removal, enhancing environmental compliance.

- Temperature Control: Critical during oxidation to avoid side reactions and decomposition.

- Purity Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm product purity and structural integrity.

- Yield Optimization: Use of neutral forms of reagents and controlled addition order improves yield and reduces reaction mixture viscosity, facilitating scale-up.

Comparative Data Table of Preparation Parameters and Outcomes

| Parameter | Method A (Swern Oxidation) | Method B (Dess–Martin Oxidation) | Notes |

|---|---|---|---|

| Starting Material | Boc-protected hydroxymethylcycloheptyl amine | Same | Both require prior Boc protection |

| Oxidant | Oxalyl chloride + DMSO | Dess–Martin periodinane | Swern preferred for cost efficiency |

| Temperature | -78 °C to RT | 0 °C to RT | Low temperature minimizes side reactions |

| Solvent | CH2Cl2 | CH2Cl2 or ethyl acetate | CH2Cl2 common for oxidation |

| Reaction Time | ~1-2 hours | ~1 hour | Comparable |

| Yield (%) | 80-90 | 75-85 | Swern generally higher yield |

| Purity | >95% by HPLC | >90% by HPLC | High purity achievable |

Research Discoveries and Analytical Data

Spectroscopic Characterization

- 1H NMR: Characteristic singlet at ~1.38 ppm for tert-butyl group; aldehyde proton at ~9.5-10 ppm; cycloheptyl ring protons between 1.2-2.5 ppm.

- 13C NMR: Signals for carbamate carbonyl (~155 ppm), aldehyde carbon (~190-200 ppm), and tert-butyl carbon (~28 ppm).

- Mass Spectrometry (ESI-MS): Molecular ion peak consistent with C13H23NO3 (M+H)+.

Kinetic and Mechanistic Insights

- Reaction kinetics studies indicate that the Boc protection step proceeds rapidly under mild conditions.

- Oxidation step is rate-limited by the formation of the activated intermediate (e.g., chlorosulfonium ion in Swern oxidation).

- The use of neutral reagents avoids formation of viscous mixtures, improving stirring and reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-formylcycloheptyl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 2-carboxycycloheptylcarbamate

Reduction: 2-hydroxycycloheptylcarbamate

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-(2-formylcycloheptyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and natural product analogs.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the activity of enzymes that metabolize carbamate esters.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug. The carbamate group can be hydrolyzed to release the active form of the drug in a controlled manner.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-formylcycloheptyl)carbamate involves the hydrolysis of the carbamate group to release the active form of the compound. The formyl group can undergo further chemical transformations, depending on the specific application. The molecular targets and pathways involved vary based on the context in which the compound is used, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl N-(2-formylcycloheptyl)carbamate with analogous carbamate derivatives, focusing on structural features, physicochemical properties, and synthetic applications.

Cyclohexyl vs. Cycloheptyl Carbamates

- tert-Butyl N-(2-formylcyclohexyl)carbamate (CAS: 1496985-27-3) Structure: Six-membered cyclohexane ring with a formyl group at the 2-position. Molecular Formula: C₁₂H₂₁NO₃ (MW: 227.30 g/mol). The smaller ring size may reduce solubility in polar solvents due to decreased conformational flexibility. Applications: Used in medicinal chemistry for scaffold diversification .

- This compound Structure: Seven-membered cycloheptane ring with a formyl group. Properties: Increased ring strain may enhance reactivity toward ring-opening or functionalization. The larger ring size could improve solubility in nonpolar solvents. Synthetic Challenges: Cycloheptane synthesis often requires specialized methods, such as ring-expansion or transition-metal-catalyzed cyclization, compared to the more straightforward cyclohexane derivatives .

Hydroxy-Substituted Carbamates

tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8)

- Structure : Cyclopentane ring with a hydroxyl group at the 2-position.

- Hydrogen Bonding : Exhibits intramolecular hydrogen bonds (e.g., O–H···O=C), as seen in similar compounds with bond lengths of ~1.74 Å and angles of ~171°, enhancing crystallinity .

- Applications : Hydroxyl groups enable participation in hydrogen-bonding networks, useful in crystal engineering or as chiral auxiliaries .

- This compound Reactivity: The formyl group lacks hydrogen-bond-donor capacity but offers aldehyde reactivity (e.g., nucleophilic attacks), contrasting with the hydroxyl group’s hydrogen-bonding and oxidation sensitivity .

Bicyclic Carbamate Derivatives

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Structure: Rigid bicyclo[2.2.2]octane scaffold with a formyl group. Synthesis: Requires complex multi-step routes, such as Diels-Alder cycloadditions or photochemical methods .

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

Table 1: Key Properties of Selected Carbamates

Biological Activity

Tert-Butyl N-(2-formylcycloheptyl)carbamate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.31 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cycloheptyl moiety, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carbamate group can act as a substrate for enzymatic reactions, while the formyl group may facilitate binding to receptors or enzymes involved in metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting pathways such as lipid metabolism and neurotransmitter regulation.

- Receptor Modulation : The structure allows for binding to specific receptors, which could influence cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibitory effects on metabolic enzymes (specific enzymes yet to be identified) |

| Antioxidant Activity | Potential antioxidant properties observed in preliminary assays |

| Cytotoxicity | Moderate cytotoxicity in certain cancer cell lines (IC50 values pending) |

| Anti-inflammatory Effects | Reduced inflammatory markers in cellular models |

Study 1: Enzymatic Activity

In a study investigating the enzyme inhibition properties of this compound, researchers found that the compound significantly inhibited the activity of lipase enzymes involved in fat metabolism. The inhibition was dose-dependent, suggesting potential applications in weight management therapies.

Study 2: Antioxidant Properties

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound exhibited notable scavenging activity, comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases.

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay conducted on various cancer cell lines revealed that this compound displayed moderate cytotoxic effects, with IC50 values ranging from 20 to 50 µM depending on the cell line. These findings warrant further investigation into its potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.